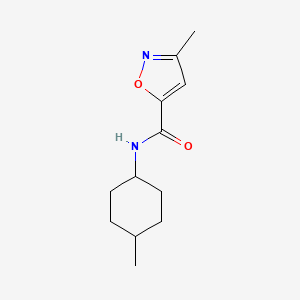
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research and Development, a pharmaceutical company, and has since been the subject of numerous scientific studies.
Mecanismo De Acción
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide works by inhibiting the activity of certain enzymes, such as beta-secretase, that play a role in the development of various diseases. The compound has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This mechanism of action has been studied extensively in vitro, and has shown promising results in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In studies of Alzheimer's disease, the compound has been shown to reduce the production of amyloid-beta peptides, which are thought to play a key role in the development of the disease. In studies of cancer, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. The compound is also relatively stable and easy to synthesize, which makes it a useful tool for researchers studying a range of diseases and conditions. However, one limitation of this compound is that its effects may be specific to certain cell types or disease models, and may not translate to other systems.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide. One area of focus could be the development of more specific inhibitors of beta-secretase, which could be used to target the enzyme more effectively in the treatment of Alzheimer's disease. Another area of research could be the development of this compound analogs with improved properties, such as increased stability or specificity for certain enzymes. Additionally, studies could be conducted to investigate the effects of this compound on other diseases or conditions, such as Parkinson's disease or diabetes.
Métodos De Síntesis
The synthesis of 3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine to form 4-methylcyclohexanone oxime, which is then reacted with ethyl chloroformate to form ethyl 4-methylcyclohexylcarbamate. This compound is then reacted with 3-methyl-1,2-oxazole-5-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in a scientific publication by the researchers who first synthesized it.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that plays a key role in the development of Alzheimer's disease. Other studies have investigated the compound's potential as a treatment for cancer, with researchers exploring its ability to inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)13-12(15)11-7-9(2)14-16-11/h7-8,10H,3-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLXIELYCYSGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
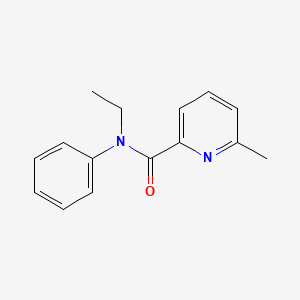
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
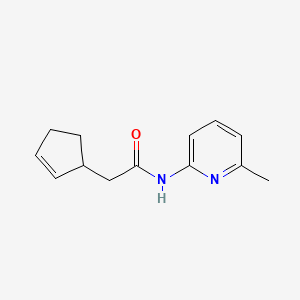
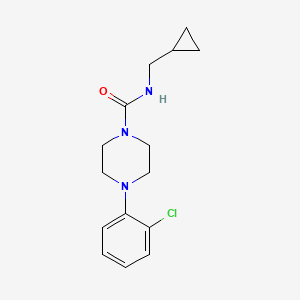
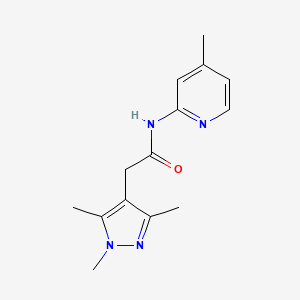

![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)

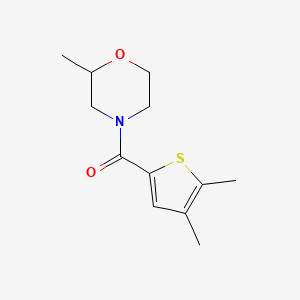

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)
